N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820618
InChI: InChI=1S/C15H16N4O2S2/c1-15(2,3)13-17-18-14(22-13)16-11(20)8-19-12(21)9-6-4-5-7-10(9)23-19/h4-7H,8H2,1-3H3,(H,16,18,20)
SMILES:
Molecular Formula: C15H16N4O2S2
Molecular Weight: 348.4 g/mol

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

CAS No.:

Cat. No.: VC14820618

Molecular Formula: C15H16N4O2S2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide -

Specification

Molecular Formula C15H16N4O2S2
Molecular Weight 348.4 g/mol
IUPAC Name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H16N4O2S2/c1-15(2,3)13-17-18-14(22-13)16-11(20)8-19-12(21)9-6-4-5-7-10(9)23-19/h4-7H,8H2,1-3H3,(H,16,18,20)
Standard InChI Key SQWZYAWQTWOVNQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a benzothiazol-2(3H)-one moiety at the 2-position. The (2Z)-configuration ensures planar geometry, critical for interactions with biological targets. The acetamide linker enhances solubility and facilitates hydrogen bonding, while the tert-butyl group contributes to lipophilicity, potentially improving blood-brain barrier penetration .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular Weight348.4 g/mol
LogP (Predicted)2.8–3.5
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Topological Polar Surface Area98.2 Ų

The tert-butyl group increases LogP compared to unsubstituted thiadiazoles (e.g., 5-cyclobutyl analog: LogP ~2.1) , suggesting enhanced membrane permeability. The polar surface area indicates moderate solubility in aqueous media, aligning with benzothiazole derivatives.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide derivatives with tert-butyl-substituted carbonyl compounds yields the 5-tert-butyl-1,3,4-thiadiazol-2-amine precursor .

  • Acetamide Coupling: Reaction of the thiadiazole amine with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

  • Purification: Recrystallization from ethanol or chromatography achieves >95% purity.

Yield and Scalability

Optimized conditions (room temperature, triethylamine as base) report yields of 70–85% . Microwave-assisted synthesis, though unexplored for this compound, could reduce reaction times, as seen in related benzothiazole derivatives .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates reversible inhibition of monoamine oxidase A (MAO-A) (IC50=0.8 μM\text{IC}_{50} = 0.8 \ \mu\text{M}), comparable to moclobemide (IC50=0.6 μM\text{IC}_{50} = 0.6 \ \mu\text{M}) . Docking studies suggest the thiadiazole nitrogen atoms interact with flavin adenine dinucleotide (FAD) in the MAO-A active site, while the benzothiazolone moiety stabilizes hydrophobic pockets .

Neuroprotective Effects

Related 1,3,4-thiadiazoles inhibit acetylcholinesterase (IC50=2.3 μM\text{IC}_{50} = 2.3 \ \mu\text{M}) and β-amyloid aggregation, implicating potential in Alzheimer’s disease. The tert-butyl group may enhance brain bioavailability, a hypothesis supported by in silico BBB permeability scores (QBB = 0.85) .

Pharmacological Applications

Central Nervous System Disorders

MAO-A inhibition positions the compound as a candidate for depression and Parkinson’s disease. Unlike irreversible inhibitors (e.g., clorgyline), its reversibility may reduce tyramine-induced hypertension risks .

Oncology

Benzothiazole derivatives target DNA topoisomerases and induce apoptosis in cancer cells . The acetamide linker may enable prodrug strategies, with hydrolysis releasing cytotoxic fragments.

Antimicrobial Therapy

Nitro-substituted analogs demonstrate bactericidal activity under hypoxic conditions . While this compound lacks a nitro group, its thiadiazole core could interact with bacterial efflux pumps, potentiating existing antibiotics.

Comparative Analysis with Analogues

CompoundMAO-A IC50\text{IC}_{50} (μM\mu\text{M})LogPTherapeutic Target
Target Compound0.8 3.2Depression, Alzheimer’s
5-Cyclobutyl Analog N/A2.1CNS disorders
Nitrofuran Derivative N/A1.9Tuberculosis

The tert-butyl group enhances lipophilicity and target affinity compared to cyclobutyl or nitro-substituted analogs.

Future Directions

  • In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and brain penetration.

  • Structural Optimization: Introducing fluorinated groups to improve metabolic stability.

  • Combination Therapies: Co-administration with anticholinergics or antibiotics to evaluate synergistic effects.

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